molecular formula C8H18N2O3S B8434858 n-butyl-N-morpholinosulfonamide

n-butyl-N-morpholinosulfonamide

Cat. No. B8434858
M. Wt: 222.31 g/mol
InChI Key: JPXAWNMXCNRIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-morpholinosulfonamide is a useful research compound. Its molecular formula is C8H18N2O3S and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-butyl-N-morpholinosulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-butyl-N-morpholinosulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

N-morpholin-4-ylbutane-1-sulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-2-3-8-14(11,12)9-10-4-6-13-7-5-10/h9H,2-8H2,1H3

InChI Key

JPXAWNMXCNRIRG-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NN1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.8 g of N-aminomorpholine (36.9 mmol) and 5.1 ml of triethylamine (3.7 g, 36.9 mmol) were dissolved at room temperature in 40 ml of methylene chloride. Again at room temperature 4.8 ml of n-butanesulfonyl chloride (5.8 g, 36.9 mmol) were added dropwise to this solution over the course of one hour. After 20 h of stirring at room temperature the reaction mixture was extracted by shaking twice with 50 ml of water and the organic phase was dried over magnesium sulphate and concentrated. The 6.7 g of crude product obtained were recrystallized from 30 ml of tert-butyl methyl ether. The constitution of the target compound was verified by NMR spectroscopy.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two

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